molecular formula C18H13NO4 B2988510 N-([2,2'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide CAS No. 2034594-01-7

N-([2,2'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide

Cat. No.: B2988510
CAS No.: 2034594-01-7
M. Wt: 307.305
InChI Key: RKVMAAPZSCDHAQ-UHFFFAOYSA-N
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Description

“N-([2,2’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide” is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized through the reaction of salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation with 3- and 4-picolyl amine . Another method involves the use of 8-Aminoquinoline Directed C-H Arylation and Transamidation Chemistry .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The structure of these compounds can be confirmed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary. For instance, the molecular weight of benzofuran-2-carboxamide is 161.16 g/mol .

Scientific Research Applications

Synthesis and Biological Activities

  • Microwave-Assisted Synthesis : A study by Xie et al. (2014) explored the microwave-assisted synthesis of benzofuran-2-carboxamide derivatives, emphasizing their potential in developing compounds with anti-inflammatory, analgesic, and antipyretic properties (Xie et al., 2014).

  • Diuretic Activity : Research by Yar and Ansari (2009) on biphenyl benzothiazole-2-carboxamide derivatives highlighted their in vivo diuretic activity, indicating the utility of benzofuran derivatives in therapeutic applications (Yar & Ansari, 2009).

  • Poly(ADP-ribose) Polymerase-1 Inhibition : A study by Lee et al. (2012) identified benzofuran-7-carboxamide as a novel scaffold for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, contributing to cancer research and therapy (Lee et al., 2012).

Antimicrobial and Antioxidant Properties

  • Antimicrobial Activity : Lavanya et al. (2017) synthesized benzofuran-2-carboxamide derivatives and evaluated their antimicrobial effectiveness, indicating potential applications in combating microbial infections (Lavanya, Sribalan, & Padmini, 2017).

  • Antibacterial Screening : Idrees et al. (2019) synthesized and screened novel benzofuran derivatives for antibacterial activity, underscoring their potential use in developing new antibacterial agents (Idrees, Kola, & Siddiqui, 2019).

Synthesis and Optimization for Drug Discovery

  • Diversity-Oriented Synthesis : Qin et al. (2017) reported efficient synthetic protocols for preparing benzofuran-based libraries, aiming at variation in physicochemical properties for drug discovery applications (Qin et al., 2017).

  • Microwave-Assisted Multicomponent Synthesis : Vincetti et al. (2016) developed a microwave-assisted method for synthesizing benzofuran-2-carboxamides, aiding rapid identification of biologically active compounds in drug discovery (Vincetti et al., 2016).

  • Cholinesterase Inhibitory Activity : Abedinifar et al. (2018) synthesized benzofuran-2-carboxamide derivatives as cholinesterase inhibitors, demonstrating their potential in treating Alzheimer's disease and related conditions (Abedinifar et al., 2018).

Mechanism of Action

Benzofuran derivatives have been found to exhibit neuroprotective and antioxidant activities. For example, certain derivatives exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage . Another study found that a benzofuran derivative inhibited PI3K and VEGFR-2, showing significant action against hepatocellular and cervical cancer cell lines .

Future Directions

Benzofuran derivatives have shown potential in various fields, particularly in medicine due to their diverse pharmacological activities. Future research could focus on designing new drugs for cancer therapy and other diseases that might give excellent results in in vivo/in vitro applications . Further synthesis and evaluation will be necessary to confirm this possibility .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-18(17-10-12-4-1-2-5-14(12)23-17)19-11-13-7-8-16(22-13)15-6-3-9-21-15/h1-10H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVMAAPZSCDHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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